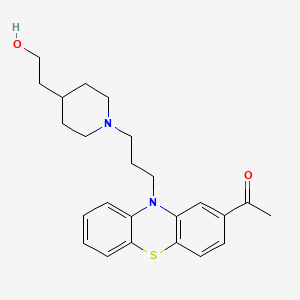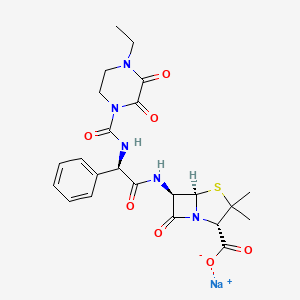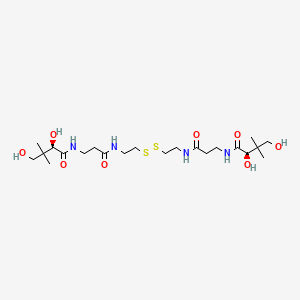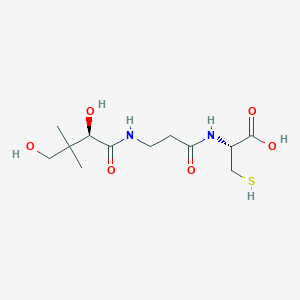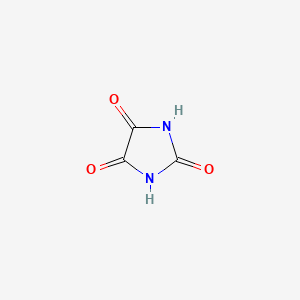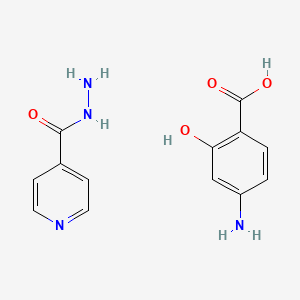
Pasiniazid
Descripción general
Descripción
Pasiniazid is a composition of isoniazid and 4-aminosalicylic acid, used in tuberculosis patients . It is a bactericidal agent active against organisms of the genus Mycobacterium .
Synthesis Analysis
Pasiniazid is a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS) . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in the folic acid synthesis .Molecular Structure Analysis
The molecular formula of Pasiniazid is C13H14N4O4 . The InChI Key is RKPHTRVPGYGVQD-UHFFFAOYSA-N .Chemical Reactions Analysis
Pasiniazid shows lower susceptibility to INH and PAS simultaneously, suggesting it may be a suitable alternative for single INH resistant cases or MDR cases .Physical And Chemical Properties Analysis
The molecular weight of Pasiniazid is 290.27 g/mol . The boiling point is 380.8°C at 760 mmHg, and the flash point is 184.1°C .Aplicaciones Científicas De Investigación
Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)
Pasiniazid has been used in China for two decades to treat MDR-TB . A prospective clinical study conducted in China showed that a regimen containing Pasiniazid was effective and safe for MDR-TB treatment . The overall treatment success rate was 79.8% . The regimen was particularly effective in newly treated MDR-TB patients, with a success rate of 91.7% .
Cross-Resistance with Isoniazid and Para-Aminosalicylic Acid
Pasiniazid is a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS) . A study explored the cross-resistance of INH, PAS, and Pasiniazid against INH-resistant Mycobacterium tuberculosis isolates in China . The results showed that PAS resistance and mutations in the katG gene, inhA promoter, or oxyR–ahpC intergenic region in INH-resistant M. tuberculosis had little effect on Pasiniazid susceptibility .
Safety and Tolerance
Pasiniazid was taken safely without adverse reaction during the course of treatment . This makes it a viable option for long-term treatment regimens.
Cost-Effectiveness
The regimen containing Pasiniazid was found to be inexpensive . This makes it a suitable option for areas with poor resources and high TB burden.
Resistance Analysis
Research has been conducted to analyze the drug resistance of Pasiniazid against isoniazid-resistant, parasal-resistant, isoniazid and parasal-resistant, and multidrug-resistant strains .
Use in Combination Therapies
Pasiniazid is often used in combination with other drugs for the treatment of TB . For example, a regimen with six months of Capremycin (Cm), Levofloxacin (Lfx), Cycloserine (Cs), Protionamide (Pto), Pyrazinamide (Z), and Pasiniazid (Pa), followed by 12 months of LfxCsPtoZPa, was found to be effective .
Mecanismo De Acción
Target of Action
Pasiniazid primarily targets the bacterial enzyme InhA . InhA plays a crucial role in the synthesis of mycolic acid in the bacterial cell wall . Mycolic acids are essential components of the mycobacterial cell wall, and their integrity is vital for the bacteria’s survival, virulence, and resistance to environmental stresses and antibiotics .
Mode of Action
Pasiniazid operates on a biochemical level by inhibiting its target, InhA . This inhibition effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Biochemical Pathways
The primary biochemical pathway affected by Pasiniazid is the synthesis of mycolic acids . By inhibiting the enzyme InhA, Pasiniazid disrupts this pathway, leading to a deficiency in mycolic acids . This deficiency compromises the integrity of the mycobacterial cell wall, which is crucial for the bacteria’s survival .
Pharmacokinetics
Pasiniazid is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether Pasiniazid is being used as part of combination therapy . Patients are advised to take Pasiniazid at the same time each day to maintain consistent levels of the drug in their system .
Result of Action
The result of Pasiniazid’s action is the death of the Mycobacterium tuberculosis bacteria . By inhibiting the synthesis of mycolic acids, Pasiniazid compromises the integrity of the bacterial cell wall, leading to bacterial cell death .
Action Environment
The effectiveness of Pasiniazid can be influenced by various environmental factors. For instance, the presence of other drugs can enhance its efficacy, as Pasiniazid works best as part of a combination therapy . This synergy can help prevent the development of drug-resistant tuberculosis strains . Additionally, the patient’s adherence to the prescribed dosage regimen is crucial to maintain consistent levels of the drug in their system and ensure the complete eradication of the bacteria .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHTRVPGYGVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174700 | |
| Record name | Pasiniazid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pasiniazid | |
CAS RN |
2066-89-9 | |
| Record name | Pasiniazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pasiniazid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pasiniazid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pasiniazid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pasiniazid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PASINIAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



